molecular formula C12H17NO5S B5167974 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid

3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid

Cat. No.: B5167974
M. Wt: 287.33 g/mol
InChI Key: ABCIJSCUFVVSHG-UHFFFAOYSA-N
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Description

3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is an organic compound characterized by the presence of a sulfonylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and alanine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The sulfonyl chloride reacts with the amino group of alanine to form the sulfonylamino derivative. The reaction mixture is then acidified to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of 3-[(2-Hydroxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid.

    Reduction: Formation of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfanyl]propanoic acid.

    Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in various biological pathways.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyphenyl)sulfonylamino]propanoic acid
  • 3-[(4,5-Dimethylphenyl)sulfonylamino]propanoic acid
  • 3-[(2-Hydroxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid

Uniqueness

3-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.

Properties

IUPAC Name

3-[(2-methoxy-4,5-dimethylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-8-6-10(18-3)11(7-9(8)2)19(16,17)13-5-4-12(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCIJSCUFVVSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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